molecular formula C16H10N2O2 B3030442 靛红 CAS No. 906748-38-7

靛红

货号 B3030442
CAS 编号: 906748-38-7
分子量: 262.26 g/mol
InChI 键: JNLNPCNGMHKCKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indirubin is a naturally occurring compound, specifically a 3,2’ bisindole isomer of indigo, which has been identified as the active component in the traditional Chinese medicine preparation Danggui Longhui Wan. This medicine is used for the treatment of chronic diseases, including leukemias and neurodegenerative diseases such as Alzheimer's disease. Indirubin and its derivatives have been found to possess potent inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are key enzymes involved in cell cycle regulation and the abnormal phosphorylation of tau protein in Alzheimer's disease, respectively .

Synthesis Analysis

The synthesis of indirubin derivatives has been a focus of research due to their significant antileukemic and therapeutic potential. Novel indirubin compounds have been synthesized, including those with substitutions at various positions on the indirubin molecule to enhance their inhibitory activity against CDKs and GSK-3. For instance, the introduction of a methyl substitution on N1 has been shown to yield kinase-inactive indirubins, while 6-substituted and 5,6-disubstituted indirubins have been synthesized and evaluated as CDK and GSK-3 inhibitors .

Molecular Structure Analysis

The molecular structure of indirubin derivatives has been elucidated through X-ray diffraction methods, revealing that these compounds are planar and tend to form a large π-system. The crystal structures of indirubin in complex with CDK2 and GSK-3β have shown that indirubin binds to the ATP-binding pocket of these kinases through van der Waals interactions and hydrogen bonds. This binding is crucial for their inhibitory activity .

Chemical Reactions Analysis

Indirubin and its derivatives interact with various enzymes and receptors, modulating their activity. For example, indirubin-3'-monoxime has been shown to inhibit the proliferation of cells by arresting them in the G2/M phase of the cell cycle. Indirubin derivatives also inhibit the activity of mitochondrial complexes, affecting oxidative phosphorylation and preventing mitochondrial permeability transition induction . Additionally, indirubin has been reported to modulate the functions of LPS-stimulated macrophages, affecting gene expression related to inflammation and stress responses .

Physical and Chemical Properties Analysis

Indirubin derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. These properties include their planarity, ability to form π-systems, and their interaction with the ATP-binding sites of kinases. The red color of indirubin is characteristic of its bis-indole structure. The modifications made to the indirubin molecule, such as oximation and etherification, have been shown to slightly alter its antileukemic activity and its interaction with cellular targets . Furthermore, indirubin's role as an AhR ligand and its effects on gene expression patterns have been compared to those of TCDD, a well-known toxic compound, highlighting its potential for inducing its own metabolism through CYP1A1 induction .

科学研究应用

抗癌潜力

靛红已被公认为具有抗癌特性,尤其是在慢性粒细胞白血病的背景下。研究的重点是开发具有改善药效学活性和药代动力学性质的新型靛红衍生物,以治疗各种类型的癌症 (Wang et al., 2021).

用于癌症治疗的透皮给药

为提高靛红类似物的溶解度和生物利用度以用于癌症治疗,已开发出混合胶束制剂。该制剂旨在通过提高靛红类似物的溶解度和皮肤渗透性来增加其临床疗效 (Seo et al., 2020).

加速皮肤伤口愈合

已证明靛红在体外和体内模型中都能显著加速伤口闭合。这归因于其激活特定的受体系统并随后促进角质形成细胞迁移,在皮肤伤口愈合中起着至关重要的作用 (Tanaka et al., 2019).

免疫调节作用

研究表明,靛红可以调节原发性免疫性血小板减少症 (ITP) 患者中与免疫反应相关的基因表达。这表明靛红在调节免疫功能和为 ITP 患者提供治疗益处方面具有潜在作用 (Shao et al., 2019).

溃疡性结肠炎的治疗

负载靛红的牛血清白蛋白纳米颗粒在治疗溃疡性结肠炎方面显示出前景。这种新型递送系统增强了靛红的治疗效果,使其成为该领域医学应用的潜在候选者 (Yu et al., 2022).

生物合成增强

对靛红生物合成的研究揭示了半胱氨酸在合成过程中增强产物选择性的作用。了解这种机制对于开发具有所需性质的靛红衍生物至关重要 (Kim et al., 2019).

骨肉瘤的化疗

靛红已被研究其对人骨肉瘤的抑制作用,显示出作为该背景下化疗的有效候选者的潜力 (Zhang et al., 2019).

炎症细胞因子的调节

靛红的衍生物 6-溴靛红-3'-甘油-肟醚被发现可以有效调节人单核细胞中的炎性细胞因子和前列腺素释放。这表明其在抗炎治疗中的潜在应用 (Czapka et al., 2020).

骨关节炎治疗

靛红已被证明可以减轻骨关节炎中的软骨细胞炎症,表明其作为抗关节炎药物的潜力 (Wang et al., 2022).

作用机制

Target of Action

Indirubin primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3ß) . CDKs play a crucial role in regulating cell division and growth . GSK3ß is involved in a variety of cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

Indirubin and its derivatives are potent ATP-competitive inhibitors of CDKs and GSK3ß . They bind into the ATP binding site of these enzymes, thereby inhibiting their activity . This inhibition results in changes in cell division and growth, which can have significant effects on the behavior of cells .

Biochemical Pathways

Indirubin affects several biochemical pathways. It has been found to inhibit imatinib resistance through the cytokine-cytokine receptor signaling pathway, the JAK-STAT pathway, and the NF-KB signaling pathway . These pathways are involved in various cellular processes, including inflammation, cell proliferation, and immune response .

Pharmacokinetics

This is due to strong binding forces in the crystal lattice . Efforts have been made to improve the solubility and bioavailability of indirubin derivatives through structure optimization .

Result of Action

Indirubin exerts its effects on the human body by downregulating the expression of genes . Genes PLK1 and PIN1, both oncogenic, have been shown to be affected by indirubin . Indirubin has also been shown to reduce the expression of the CDC25B gene, which codes for the production of the CDC25B enzyme . These changes at the molecular level can lead to significant cellular effects, such as inhibition of cell proliferation and induction of apoptosis .

Action Environment

The action, efficacy, and stability of indirubin can be influenced by various environmental factors. For instance, the bioavailability of indirubin can be affected by factors such as pH and temperature . Additionally, the presence of other compounds can influence the action of indirubin. For example, in traditional Chinese medicine, indirubin is often used in combination with other herbs, which can enhance its therapeutic effects .

安全和危害

Indirubin should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Indirubin and its derivatives have shown potential for the treatment of cancer through a range of mechanisms . A drug derived from indirubin has shown promise in treating malignant brain tumors in mice, creating a promising avenue of research for glioblastoma treatment . Indirubin, extracted from the indigo plant, is part of combination formulas used in traditional Chinese medicine and clinically in Asia to treat chronic conditions including inflammation, gastrointestinal diseases, and some forms of cancer .

属性

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin
Reactant of Route 2
Indirubin
Reactant of Route 3
Indirubin
Reactant of Route 4
Indirubin
Reactant of Route 5
Indirubin

Q & A

A: Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily cyclin-dependent kinases (CDKs) [, , ] and glycogen synthase kinase-3β (GSK-3β) []. These kinases play crucial roles in cell cycle regulation, signal transduction, and other cellular processes.

A: Indirubin acts as an ATP-competitive inhibitor of CDKs, binding to the ATP-binding pocket of the enzyme and preventing ATP binding [, , ]. This interaction disrupts CDK activity, leading to cell cycle arrest and ultimately apoptosis in cancer cells [].

A: Inhibition of CDKs by indirubin leads to cell cycle arrest primarily at the G1/S and G2/M phases, preventing cell proliferation [, , ]. This arrest can trigger apoptosis, a form of programmed cell death, in cancer cells [, , ].

A: Research indicates that indirubin can suppress tumor necrosis factor (TNF)-induced NF-κB activation []. This suppression occurs through the inhibition of IκBα kinase activation, thereby blocking the phosphorylation and degradation of IκBα []. Consequently, indirubin disrupts the nuclear translocation of p65, a key component of the NF-κB pathway, impacting the expression of genes involved in anti-apoptosis, proliferation, and invasion [].

ANone: Indirubin has a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol.

A: Indirubin exhibits characteristic peaks in various spectroscopic analyses. For instance, its UV-Vis spectrum shows a maximum absorbance at 538.7 nm []. In NMR spectroscopy, the amino N-1′ protons of indirubin resonate at a higher frequency than N-1 protons [].

A: The stability of indirubin is a crucial factor for its potential applications. Research indicates that indirubin can be susceptible to degradation, particularly in cell culture, which can impact its long-term efficacy [].

A: Indirubin's poor water solubility poses a significant challenge for its pharmaceutical development, limiting its bioavailability and therapeutic efficacy [, , ].

ANone: While indirubin is known for its biological activity, specifically its kinase inhibitory effects, there is currently no scientific evidence suggesting it possesses inherent catalytic properties.

A: Computational chemistry plays a crucial role in understanding indirubin's interactions with its targets and guiding the design of more potent and selective derivatives. Molecular docking studies have provided insights into the binding mode of indirubin and its analogs within the active sites of kinases like CDK2 and GSK-3β [, ].

A: Yes, QSAR studies have been conducted on indirubin derivatives to establish the relationship between their chemical structure and biological activity [, , ]. These models aid in predicting the activity of novel analogs and guiding further synthetic efforts.

A: Yes, modifications to the indirubin scaffold significantly influence its potency, selectivity, and pharmacological properties [, , , ]. Introducing specific substituents at various positions of the indirubin core can modulate its interactions with target kinases and impact its overall biological activity.

A: Halogenated indirubins, particularly those brominated at the 6-position, exhibit enhanced selectivity for GSK-3 over CDKs []. 6-Bromoindirubin (6BI) and its derivative 6-bromoindirubin-3′-oxime (6BIO) are prominent examples of halogenated indirubins with notable GSK-3 inhibitory activity [].

A: Indirubin's poor water solubility and susceptibility to degradation necessitate the development of specialized formulations to enhance its solubility, stability, and bioavailability [, , , ].

A: Various approaches, including the development of self-emulsifying drug delivery systems (SEDDS) [, ], phytosomes [], and nanoparticle formulations using bovine serum albumin (BSA) [], have been investigated to enhance the solubility, stability, and bioavailability of indirubin.

A: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of indirubin is limited. Studies investigating the pharmacokinetics of indirubin formulations, such as phytosomes and SEDDS, have demonstrated improved bioavailability compared to the parent compound [, , ].

A: The route of administration can significantly influence the pharmacokinetic behavior of indirubin. For instance, oral administration of indirubin often results in lower bioavailability compared to other routes due to its poor water solubility [].

A: Indirubin has demonstrated promising anticancer activity in vitro against various cancer cell lines, including lung, colon, breast, and leukemia cells [, , , , , ].

A: Yes, in vivo studies using animal models have provided evidence supporting the anticancer potential of indirubin. For example, indirubin has been shown to inhibit tumor growth in a rat model of kidney cancer []. In a mouse model of breast cancer, indirubin suppressed tumor growth by inducing ferroptosis and upregulating PTGS2 [].

A: While indirubin is not yet FDA-approved for cancer treatment, it has shown efficacy in treating chronic myelogenous leukemia in clinical trials conducted in China [, , , ]. These trials demonstrated the clinical potential of indirubin, paving the way for further investigations into its therapeutic applications.

ANone: While indirubin exhibits potent anticancer activity, the emergence of drug resistance remains a concern. Although specific resistance mechanisms to indirubin are not fully elucidated, it's important to consider potential cross-resistance with other kinase inhibitors, particularly those targeting similar binding sites on CDKs or GSK-3β. Further research is necessary to understand and address potential resistance mechanisms.

A: Targeted drug delivery strategies can enhance the therapeutic index of indirubin by delivering it specifically to cancer cells while minimizing off-target effects. Nanoparticle-based delivery systems are being explored to improve indirubin's tumor targeting and therapeutic efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。